

Technical Guide: 5-Phenoxy-3-Pyridinecarboxaldehyde as a Privileged Scaffold

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Compound of Interest

Compound Name: 5-Phenoxy-3-pyridine-3-carbaldehyde

CAS No.: 936344-54-6

Cat. No.: B6322958

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Introduction & Structural Significance^{[1][2][3]}

5-phenoxy-3-pyridinecarboxaldehyde is a specialized heterocyclic building block characterized by a 3,5-disubstituted pyridine core. This specific substitution pattern is highly valued in medicinal chemistry because it allows for the independent vectorization of two distinct pharmacophores:

- The C3-Aldehyde: A reactive electrophile serving as a "warhead" or handle for further functionalization (e.g., reductive amination, olefination, heterocycle formation).
- The C5-Phenoxy Group: A lipophilic, electron-rich moiety that can engage in stacking or hydrophobic interactions within a protein binding pocket.

Unlike 2,6- or 2,4-substituted pyridines, the 3,5-substitution pattern avoids steric clash with the pyridine nitrogen lone pair, preserving its ability to act as a hydrogen bond acceptor—a critical feature for kinase hinge binding and HIF-2

inhibition.

Chemical Identity

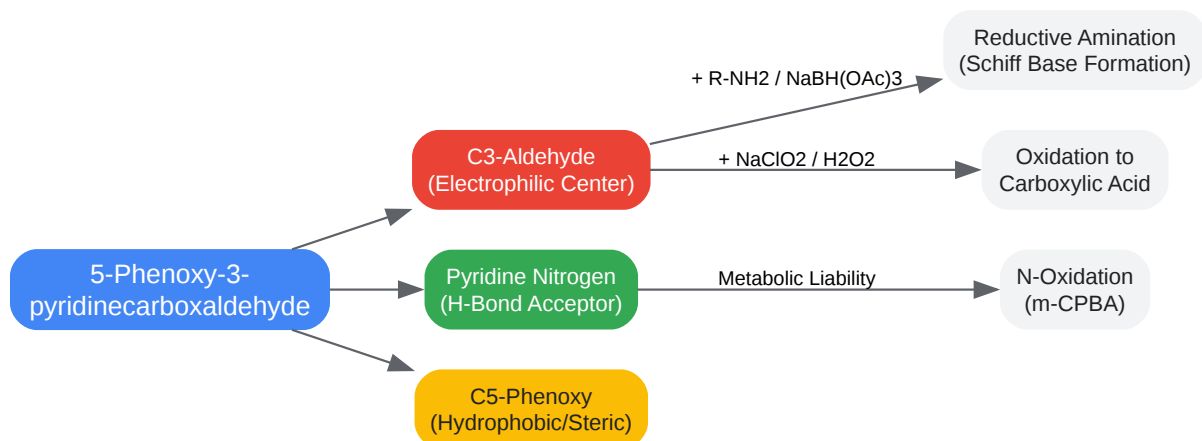
Property	Detail
IUPAC Name	5-phenoxy-pyridine-3-carbaldehyde
Molecular Formula	
Molecular Weight	199.21 g/mol
SMILES	<chem>O=Cc1cncc(Oc2ccccc2)c1</chem>
Key Functional Groups	Pyridine (Heterocycle), Aldehyde (Electrophile), Ether (Linker)
Electronic Character	Electron-deficient ring (Pyridine) with mesomeric donation (+M) from Phenoxy and inductive withdrawal (-I) from Aldehyde.[1]

Electronic Structure & Reactivity Analysis

The reactivity of 5-phenoxy-3-pyridinecarboxaldehyde is governed by the interplay between the electron-withdrawing pyridine nitrogen and the substituents.

- **Pyridine Ring:** Naturally electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution () if a leaving group were present, but in this molecule, the ring is stable.
- **C3-Aldehyde:** Highly electrophilic due to the electron-poor nature of the pyridine ring. It is more reactive towards nucleophiles (amines, hydrides) than benzaldehyde.
- **C5-Phenoxy:** The oxygen atom donates electron density into the ring via resonance (+M), partially counteracting the electron-withdrawing nature of the nitrogen and the aldehyde. This modulation makes the pyridine nitrogen slightly more basic than in 3-pyridinecarboxaldehyde.

Reactivity Map (Graphviz)



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Caption: Reactivity profile of the 5-phenoxy-3-pyridinecarboxaldehyde scaffold showing key sites for chemical modification.

Synthetic Pathways[1][2][3][4][5][6][7]

Synthesizing this scaffold requires careful orchestration to prevent the oxidation of the aldehyde or the cleavage of the ether. Two robust, self-validating protocols are presented below.

Method A: The "Protect-Couple-Deprotect" Strategy (Recommended)

This route is preferred for scale-up as it avoids the handling of sensitive aldehyde intermediates during the metal-catalyzed coupling step.

Step 1: Protection Convert 5-bromo-3-pyridinecarboxaldehyde to its acetal to mask the electrophilic aldehyde.

- Reagents: Ethylene glycol, p-TsOH (cat.), Toluene, Reflux (Dean-Stark).
- Validation: Disappearance of CHO peak (~10.0 ppm) in

-NMR.

Step 2: Ullmann-Type Coupling Coupling the protected aryl bromide with phenol.

- Reagents: Phenol (1.2 eq),
(10 mol%),
(2.0 eq), N,N-Dimethylglycine (20 mol%), Dioxane, 110°C.
- Mechanism: The ligand-accelerated Copper(I) cycle facilitates the
-like displacement of the bromide by the phenoxide.
- Critical Control: Use anhydrous conditions to prevent acetal hydrolysis during coupling.

Step 3: Deprotection Restoring the aldehyde.

- Reagents: 2N HCl, THF, RT.
- Validation: Reappearance of the aldehyde proton singlet at ~10.1 ppm.

Method B: Reduction of Nicotinic Acid Derivative

This route is ideal if the carboxylic acid precursor (5-phenoxy-3-pyridinecarboxylic acid) is commercially available or synthesized via carboxylation of the lithiated species.

Protocol:

- Esterification: Convert acid to methyl ester ().
- DIBAL-H Reduction:
 - Cool solution of ester in DCM to -78°C.
 - Add DIBAL-H (1.1 eq) dropwise over 30 mins.
 - Quench: Add Methanol followed by Rochelle's salt solution (Sat. Pot. Sod. Tartrate) to break the aluminum emulsion.

- Why this works: At -78°C , the tetrahedral intermediate is stable and does not collapse to the aldehyde until hydrolysis, preventing over-reduction to the alcohol.

Medicinal Chemistry Applications

The 5-phenoxy-3-pyridinecarboxaldehyde scaffold is a bioisostere for biaryl ether motifs found in several high-profile drug classes.

HIF-2 Inhibitors

The Hypoxia-Inducible Factor 2

(HIF-2

) pathway is a target for renal cell carcinoma. Inhibitors like Belzutifan utilize a heavily substituted core that mimics the 3,5-disubstitution pattern.

- Role: The pyridine nitrogen accepts a hydrogen bond from the protein backbone (e.g., Tyr or His residues).
- Phenoxy Function: Occupies a deep hydrophobic pocket, displacing water and increasing binding entropy.
- Aldehyde Utility: Serves as the precursor for the chiral alcohol or amine "tail" required for potency.

Kinase Inhibitors (Hinge Binders)

In kinase drug design, the pyridine nitrogen often acts as the hinge binder (acceptor).

- Strategy: The aldehyde is converted via reductive amination to a solubilizing group (e.g., piperazine, morpholine) that extends into the solvent front.
- Advantage: The 5-phenoxy group provides a "gatekeeper" interaction, improving selectivity against kinases with smaller gatekeeper residues.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

Technique	Expected Signature	Interpretation
-NMR (DMSO-)	10.15 (s, 1H)	Distinctive aldehyde proton.
-NMR (Aromatic)	8.90 (d), 8.65 (d), 7.80 (dd)	The 3,5-substituted pyridine pattern (two doublets with meta-coupling ~2Hz).
-NMR	~190 ppm (C=O), ~155 ppm (C-O)	Carbonyl and ipso-phenoxy carbons.
LC-MS		Protonated molecular ion.
IR Spectroscopy	1705 (Strong)	Carbonyl stretching vibration.

Safety & Handling Protocol

- **Air Sensitivity:** Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Store under Nitrogen or Argon at -20°C.
- **Reactivity:** Avoid contact with strong bases (can induce Cannizzaro reaction) or strong oxidizers.
- **Toxicity:** As a pyridine derivative, assume potential for skin irritation and eye damage.^{[2][3]} Use standard PPE (gloves, goggles, fume hood).

References

- Synthesis of 3,5-Disubstituted Pyridines
 - Title: "Regioselective Synthesis of 3,5-Disubstituted Pyridines via Suzuki-Miyaura Coupling."
 - Source: Organic Letters (2012).

- Context: Defines the reactivity of 3,5-dibromopyridine precursors.
- URL:[[Link](#)]
- HIF-2

Inhibitor Design:

- Title: "Discovery of PT2385, a First-in-Class Inhibitor of Hypoxia-Inducible Factor-2 ."
- Source: Journal of Medicinal Chemistry (2016).
- Context: Illustrates the utility of the ether-linked pyridine scaffold in HIF inhibition.
- URL:[[Link](#)]
- Ullmann Coupling Protocols
 - Title: "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." (Analogous mechanism for ethers).
 - Source: Organic Syntheses.[[4](#)]
 - Context: General protocol adaptation for ether form
 - URL:[[Link](#)]

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- [4. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions \[organic-chemistry.org\]](https://www.organic-chemistry.org)

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